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Compound of Interest

Compound Name:

tert-butyl (3S)-3-

(hydroxymethyl)morpholine-4-

carboxylate

Cat. No.: B131797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether

functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical

properties, including improved aqueous solubility and metabolic stability, have made it a

cornerstone in the design of numerous therapeutic agents. The introduction of chirality to the

morpholine ring further expands its chemical space, allowing for stereospecific interactions with

biological targets and enhancing potency and selectivity. This technical guide provides a

comprehensive overview of the diverse biological activities of chiral morpholine derivatives,

with a focus on their applications in oncology, infectious diseases, and neurodegenerative

disorders. Detailed experimental protocols for key biological assays and visualizations of

relevant signaling pathways are included to facilitate further research and drug development in

this promising area.

Anticancer Activity
Chiral morpholine derivatives have demonstrated significant potential as anticancer agents,

primarily through the inhibition of key signaling pathways involved in cell growth, proliferation,

and survival. A prominent target for these compounds is the phosphatidylinositol 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated

in various cancers.
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Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Chiral morpholine derivatives can act as potent and selective inhibitors of PI3K and/or mTOR

kinases. By binding to the ATP-binding pocket of these enzymes, they block the downstream

signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in

cancer cells. The chirality of the morpholine moiety often plays a crucial role in achieving high

affinity and selectivity for these kinase targets.[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of chiral morpholine derivatives is typically evaluated by determining

their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The

following table summarizes the IC50 values for representative chiral morpholine-containing

compounds.
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Compound ID Cancer Cell Line IC50 (µM) Reference

AK-3
A549 (Lung

Carcinoma)
10.38 ± 0.27 [3]

AK-3
MCF-7 (Breast

Cancer)
6.44 ± 0.29 [3]

AK-3
SHSY-5Y

(Neuroblastoma)
9.54 ± 0.15 [3]

AK-10
A549 (Lung

Carcinoma)
8.55 ± 0.67 [3]

AK-10
MCF-7 (Breast

Cancer)
3.15 ± 0.23 [3]

AK-10
SHSY-5Y

(Neuroblastoma)
3.36 ± 0.29 [3]

Compound 8
A-549 (Lung

Carcinoma)
2.78 ± 0.86 [4]

Compound 4e
A-549 (Lung

Carcinoma)
5.37 ± 0.95 [4]

Compound 7b
A-549 (Lung

Carcinoma)
5.70 ± 0.91 [4]

Compound 7b

HepG-2

(Hepatocellular

Carcinoma)

3.54 ± 1.11 [4]

Compound 10d

HepG-2

(Hepatocellular

Carcinoma)

8.72 ± 0.89 [4]

Compound 4f

HepG-2

(Hepatocellular

Carcinoma)

9.78 ± 0.78 [4]

M5
MDA-MB-231 (Breast

Cancer)
81.92 µg/mL [5]
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M2
MDA-MB-231 (Breast

Cancer)
88.27 µg/mL [5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of potential anticancer

compounds.[6][7][8]

Materials:

Cancer cell line of interest

Complete cell culture medium

Chiral morpholine derivative (test compound)

MTT solution (5 mg/mL in sterile PBS)

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

96-well flat-bottom sterile culture plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a

5% CO2 incubator to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the chiral morpholine derivative in culture

medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

Include a vehicle control (medium with the same concentration of solvent used to dissolve
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the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired

treatment period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate

for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases

will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of

DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete

dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the compound concentration and

determine the IC50 value using non-linear regression analysis.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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